

Crystal Structure of Ethyl Isonicotinate 1-Oxide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl isonicotinate 1-oxide*

Cat. No.: B076975

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isonicotinate 1-oxide, a derivative of the pyridine family, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The addition of an N-oxide functional group to the ethyl isonicotinate scaffold can significantly alter its electronic properties, reactivity, and intermolecular interactions, making it a valuable subject for structural and functional studies. This technical guide aims to provide a comprehensive overview of the crystal structure of **ethyl isonicotinate 1-oxide**. However, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of **ethyl isonicotinate 1-oxide** as a standalone molecule has not been reported or is not publicly accessible at this time.

This guide will, therefore, focus on the available information regarding its synthesis, general properties, and the crystallographic characteristics of closely related compounds. This comparative approach will offer valuable insights into the expected structural features of **ethyl isonicotinate 1-oxide**, which are crucial for researchers engaged in its study and application.

Physicochemical Properties

A summary of the known physicochemical properties of **ethyl isonicotinate 1-oxide** is presented below, gathered from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
CAS Number	14906-37-7	[1]
Appearance	Off-white or light yellow crystal	[1]
Boiling Point	345.8 ± 15.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	162.9 ± 20.4 °C	[1]
Refractive Index	1.520	[1]

Synthesis and Crystallization

Synthesis of Ethyl Isonicotinate

The precursor, ethyl isonicotinate, is typically synthesized via the esterification of isonicotinic acid with ethanol. This reaction is commonly catalyzed by a strong acid.

Oxidation to Ethyl Isonicotinate 1-Oxide

The N-oxidation of ethyl isonicotinate can be achieved using various oxidizing agents. A general and widely used method for the N-oxidation of pyridine derivatives involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.

Experimental Protocol: A General Approach to N-Oxidation

The following is a generalized protocol for the N-oxidation of a pyridine derivative, which can be adapted for the synthesis of **ethyl isonicotinate 1-oxide**.

Materials:

- Ethyl isonicotinate

- m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)
- Dichloromethane (DCM) or Acetic Acid
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Separatory funnel

Procedure:

- Dissolve ethyl isonicotinate in a suitable solvent such as dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

- Purify the crude product by recrystallization or column chromatography to yield pure **ethyl isonicotinate 1-oxide**.

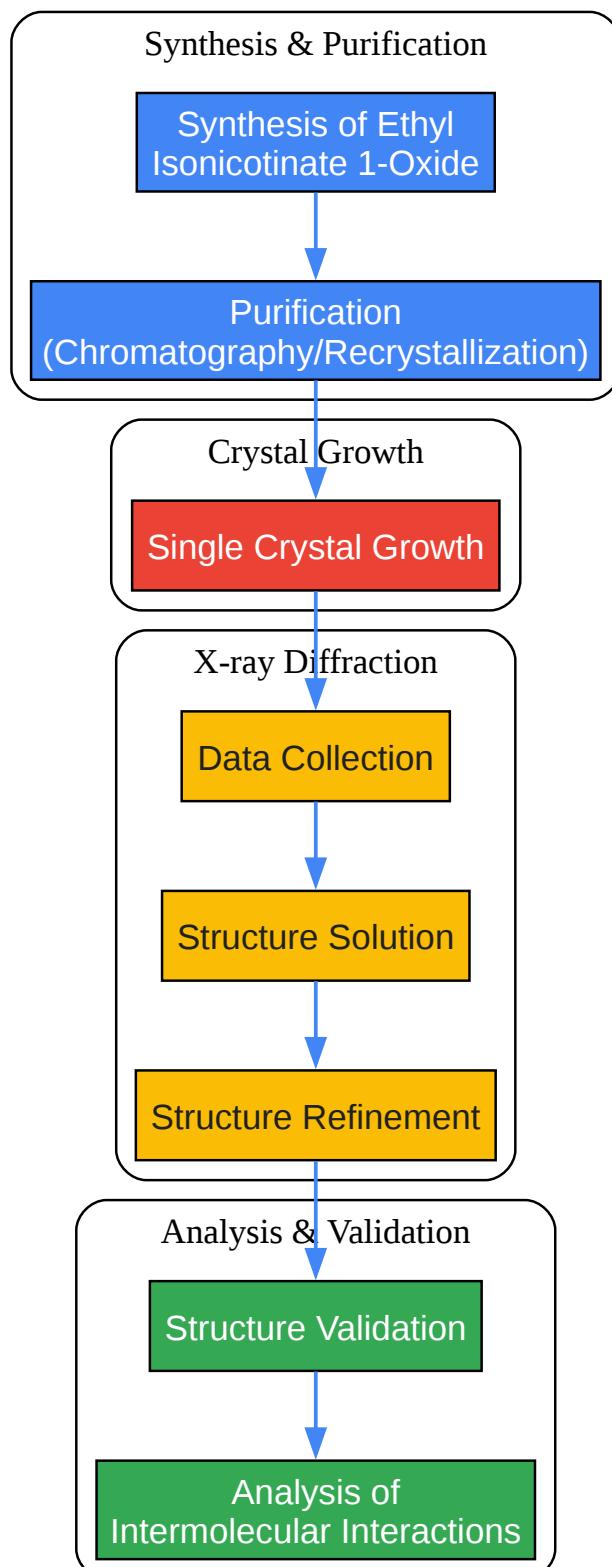
Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. While a specific protocol for **ethyl isonicotinate 1-oxide** is not available, general techniques for crystallizing small organic molecules can be employed. These include:

- Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and often determined empirically. Common solvents for crystallization include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

Prospective Crystal Structure and Intermolecular Interactions


Although the crystal structure of **ethyl isonicotinate 1-oxide** is not available, we can infer potential structural features based on related pyridine-N-oxide derivatives. The N-oxide group is a strong hydrogen bond acceptor, and it is highly likely that the crystal packing of **ethyl isonicotinate 1-oxide** would be dominated by hydrogen bonding and π - π stacking interactions.

The presence of the ester group provides an additional hydrogen bond acceptor site (the carbonyl oxygen) and a potential donor (the ethyl group C-H bonds). The interplay of these interactions would dictate the overall supramolecular architecture. For instance, in the crystal

structure of copper(II) isonicotinate-N-oxide complexes, the N-oxide group is actively involved in coordination with the metal center.[2]

Logical Workflow for Structure Determination

The process of determining the crystal structure of a novel compound like **ethyl isonicotinate 1-oxide** follows a well-defined workflow.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of a small molecule.

Conclusion and Future Directions

While the definitive crystal structure of **ethyl isonicotinate 1-oxide** remains to be elucidated and published, this guide provides a foundational understanding of its properties, synthesis, and potential structural characteristics based on analogous compounds. The lack of a published crystal structure presents a clear research opportunity. Determining the crystal structure of **ethyl isonicotinate 1-oxide** would provide valuable data for computational modeling, understanding its solid-state properties, and designing new materials and pharmaceutical agents. Researchers are encouraged to pursue the synthesis of high-quality single crystals and perform X-ray diffraction analysis to contribute this important piece of structural information to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. watsonnoke.com [watsonnoke.com]
- 2. Crystal habit modification of Cu(ii) isonicotinate–N-oxide complexes using gel phase crystallisation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Crystal Structure of Ethyl Isonicotinate 1-Oxide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076975#crystal-structure-of-ethyl-isonicotinate-1-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com